

"docosyl isononanoate" CAS number and chemical abstracts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Docosyl isononanoate

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Docosyl Isononanoate: A Comprehensive Technical Review

CAS Number: 84989-44-6

Abstract

Docosyl isononanoate is a long-chain branched fatty acid ester. As a chemical entity, it belongs to the class of organic compounds known as esters, which are characterized by a carbonyl group adjacent to an ether linkage. Specifically, it is the ester formed from the reaction of docosyl alcohol and isononanoic acid. While specific, in-depth research on **docosyl isononanoate** is limited in publicly accessible literature, this technical guide aims to provide a comprehensive overview of its expected chemical and physical properties, a detailed potential synthesis protocol, and likely analytical characterization methods. This information is compiled from data on its constituent molecules, general principles of ester chemistry, and information available for structurally similar long-chain and branched-chain fatty acid esters. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a technical understanding of this compound.

Chemical and Physical Properties

Detailed experimental data for **docosyl isononanoate** is not readily available. However, its properties can be inferred from the known characteristics of its precursor molecules, docosyl



alcohol and isononanoic acid, as well as the general properties of high molecular weight esters.

Properties of Precursor Molecules

The physicochemical properties of the starting materials for the synthesis of **docosyl isononanoate** are well-documented and provide a basis for predicting the properties of the final ester.

Property	Docosyl Alcohol (Behenyl Alcohol)	Isononanoic Acid (3,5,5- Trimethylhexanoic Acid)
CAS Number	661-19-8[1]	3302-10-1[2]
Molecular Formula	C22H46O[1]	C9H18O2[3]
Molecular Weight	326.60 g/mol [4]	158.24 g/mol [3]
Appearance	White, waxy solid[1]	Colorless liquid[2][5]
Melting Point	70-72 °C[6]	< -60 °C[7]
Boiling Point	180 °C at 0.22 mmHg[6]	230-240 °C at 1013 hPa[7]
Solubility in Water	Insoluble	0.3 g/L at 20 °C[7]
Safety	Generally recognized as safe (GRAS) for use in food and personal care products, with low irritation potential.[6]	Harmful if swallowed. Causes skin irritation and serious eye damage.[2][5]

Predicted Properties of Docosyl Isononanoate

Based on the properties of its precursors and general knowledge of long-chain esters, the following properties can be anticipated for **docosyl isononanoate**:



Property	Predicted Value/Characteristic
Molecular Formula	C31H62O2
Molecular Weight	466.83 g/mol
Appearance	Likely a waxy solid or a viscous liquid at room temperature.
Boiling Point	Significantly higher than its precursors due to its larger molecular weight. Esters generally have lower boiling points than carboxylic acids of similar molecular weight due to the absence of intermolecular hydrogen bonding.[8][9][10]
Melting Point	The branched nature of the isononanoate chain may result in a lower melting point compared to its straight-chain isomer, docosyl nonanoate.
Solubility	Expected to be insoluble in water and soluble in nonpolar organic solvents. The long docosyl chain will dominate the molecule's properties, making it highly lipophilic.
Stability	Stable under normal conditions. Can undergo hydrolysis under acidic or basic conditions to yield docosyl alcohol and isononanoic acid.

Experimental Protocols Synthesis of Docosyl Isononanoate via Fischer Esterification

The most common method for preparing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[11]

Materials:

Docosyl alcohol



- Isononanoic acid
- Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
- Toluene or another suitable solvent capable of forming an azeotrope with water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of docosyl alcohol and isononanoic acid.
- Solvent and Catalyst Addition: Add a sufficient volume of toluene to dissolve the reactants.
 Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% of the limiting reagent).
- Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by using analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete (no more water is being formed), cool the reaction mixture to room temperature.
- Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.
- Drying: Wash the organic layer with brine and then dry it over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.



• Purification: The crude **docosyl isononanoate** can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization of Docosyl Isononanoate

The structure and purity of the synthesized **docosyl isononanoate** can be confirmed using various analytical techniques.

Technique	Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy	A strong absorption band around 1735-1750 cm ⁻¹ corresponding to the C=O stretch of the ester group. The absence of a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm ⁻¹) and the alcohol (around 3200-3600 cm ⁻¹) indicates the completion of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR: A characteristic triplet around 4.0-4.2 ppm corresponding to the -CH ₂ - protons of the docosyl alcohol adjacent to the ester oxygen. Other signals will be present in the aliphatic region (0.8-2.5 ppm). ¹³ C NMR: A signal around 170-175 ppm for the carbonyl carbon of the ester. A signal around 60-65 ppm for the carbon of the docosyl alcohol attached to the ester oxygen.
Gas Chromatography-Mass Spectrometry (GC-MS)	A single peak in the gas chromatogram indicating the purity of the compound. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns of a long-chain ester.[12]
High-Performance Liquid Chromatography (HPLC)	Can be used to assess the purity of the final product.[13]

Potential Biological and Industrial Significance



While specific studies on the biological effects of **docosyl isononanoate** are lacking, the properties of related compounds suggest potential applications.

- Cosmetics and Personal Care: Long-chain esters are widely used as emollients, thickeners, and emulsifiers in cosmetic formulations.[14] Docosanol itself is used for these purposes.[6]
 The branched isononanoate moiety could impart a desirable non-greasy feel and good spreadability.
- Pharmaceuticals: Docosanol is an approved antiviral agent.[1] Esterification can be a
 strategy to modify the pharmacokinetic properties of a drug. It is plausible that docosyl
 isononanoate could be investigated for similar or other biological activities.
- Lubricants and Plasticizers: High molecular weight esters are used as lubricants and plasticizers. The long hydrocarbon chain and branched structure of docosyl isononanoate suggest potential utility in these areas.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **docosyl isononanoate**.





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Caption: Workflow for the synthesis and characterization of **docosyl isononanoate**.

Conclusion

Docosyl isononanoate is a high molecular weight, branched-chain ester with properties that are largely inferred from its constituent parts and related chemical structures due to a lack of specific literature. Its synthesis can be readily achieved through standard esterification procedures. The predicted lipophilic and emollient properties suggest its potential utility in the cosmetics, pharmaceutical, and industrial chemical sectors. Further research is warranted to fully elucidate the specific physicochemical properties and biological activities of this compound.

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- To cite this document: BenchChem. ["docosyl isononanoate" CAS number and chemical abstracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15176416#docosyl-isononanoate-cas-number-and-chemical-abstracts]

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